Phorbol 13-myristate

Description

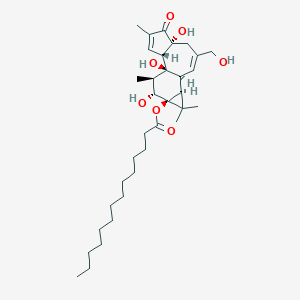

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28+,30-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESGKXMBHGUQTB-JWHXDPQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@]12[C@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648432 | |

| Record name | (1aS,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115905-51-6 | |

| Record name | (1aS,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of Phorbol Esters in Cellular Biology

The story of phorbol (B1677699) esters begins with the investigation of croton oil, derived from the plant Croton tiglium. wikipedia.org The active component, phorbol, was first isolated in 1934, and its complex structure was elucidated in 1967. wikipedia.org These naturally occurring compounds, found in plants of the Euphorbiaceae and Thymelaeaceae families, gained significant attention for their potent biological activities, most notably as tumor promoters. nih.govresearchgate.net

This tumor-promoting capability, first observed with croton oil, led to the identification of phorbol esters as crucial molecules for understanding carcinogenesis. nih.govelifesciences.org Researchers discovered that while not carcinogenic on their own, phorbol esters could dramatically enhance the tumor-forming effects of other substances. wikipedia.org This finding was pivotal in developing the multi-stage model of cancer development.

The primary mechanism of action for phorbol esters was later identified as the activation of protein kinase C (PKC), a key enzyme in cellular signal transduction. nih.gov Phorbol esters mimic the action of diacylglycerol (DAG), a natural activator of PKC. elifesciences.orgscbt.com This discovery was a landmark in cellular biology, as it provided a powerful chemical tool to dissect the intricate pathways regulated by PKC, including cell growth, differentiation, and apoptosis. nih.govscbt.com

Pma As a Prototypical Phorbol Ester for Mechanistic Investigations

Protein Kinase C (PKC) Activation and Isoform Specificity

PMA is a primary tool for activating the signal transduction enzyme protein kinase C (PKC). bio-gems.cominvivogen.com The PKC family of serine/threonine kinases is divided into three subfamilies based on their activation requirements: classical (cPKC), novel (nPKC), and atypical (aPKC). researchgate.netkarger.com PMA, acting as a DAG analog, potently activates conventional and novel PKC isoforms. aai.orgplos.org

Interaction with PKC C1 Domains and Membrane Translocation

The activation of conventional and novel PKC isozymes is initiated by their translocation to cellular membranes. acs.org This process is mediated by the C1 domain, a membrane-targeting module that contains a binding pocket for diacylglycerol and phorbol esters like PMA. acs.orgresearchgate.net Both conventional and novel PKC isoforms possess a tandem repeat of these domains, designated C1A and C1B. acs.org

Upon cell stimulation, PMA binds to these C1 domains, inducing a conformational change that facilitates the translocation of PKC from the cytosol to the membrane. researchgate.net This membrane association is a critical step for PKC activation, allowing it to access and phosphorylate its substrates. acs.org Studies using computational and experimental models have shown that while both C1A and C1B domains can interact with the membrane, the C1A domain is likely recruited first due to stronger interactions with the lipid coactivator phosphatidylserine (B164497) (PS). acs.org Conversely, the C1B domain shows a preference for binding to PMA. acs.org This interaction with the membrane is a two-step process involving an initial low-affinity electrostatic interaction followed by a high-affinity binding event driven by specific interactions with ligands like PMA. researchgate.net

Role of Specific PKC Isoforms in Diverse Biological Processes

The activation of specific PKC isoforms by PMA triggers a wide array of biological responses, including cell proliferation, differentiation, apoptosis, and carcinogenesis. researchgate.netnih.gov The function of a particular PKC isoform can be cell-type specific and context-dependent, with different isoforms sometimes having opposing effects. nih.gov

Cell Proliferation and Differentiation: PKC isoforms are key regulators of cell growth and differentiation. aacrjournals.org For instance, in keratinocytes, PKC-α and PKC-δ are associated with reduced cell proliferation and stimulated differentiation, while PKC-β tends to increase proliferation. researchgate.net In glioma cells, PKCα has been linked to increased proliferation, whereas PKCδ has an opposing role. aacrjournals.org Prolonged exposure to PMA has been shown to inhibit the proliferation of vascular smooth muscle cells through the down-regulation of PKC-ε. karger.com

Apoptosis: PKC isoforms play a dual role in the regulation of apoptosis, or programmed cell death. nih.gov PKC-δ, in particular, is a well-established regulator of apoptosis. nih.govconicet.gov.ar Overexpression of PKCδ in glioma cells leads to a dramatic apoptotic response to certain stimuli. aacrjournals.org Conversely, other isoforms like PKC-alpha and PKC-epsilon often function to promote cell survival. nih.gov

Carcinogenesis: The dysregulation of PKC isoforms is frequently associated with cancer. medpharmres.com PMA itself is a potent tumor promoter, largely due to its ability to activate PKC and stimulate cell proliferation pathways. wikipedia.org Specific isoforms can act as either oncogenes or tumor suppressors. medpharmres.com For example, in non-small cell lung cancer, novel PKC isoforms like PKCε and PKCθ have been implicated in preventing apoptosis, while the atypical isoform PKCι is considered an oncogene. conicet.gov.ar

Table 1: Role of Selected PKC Isoforms in Biological Processes This table is interactive. You can sort and filter the data.

| Isoform | Subfamily | Role in Proliferation | Role in Apoptosis | Role in Carcinogenesis |

|---|---|---|---|---|

| PKCα | Classical | Promotes (e.g., glioma cells) aacrjournals.org | Inhibits nih.gov | Often pro-tumorigenic aacrjournals.org |

| PKCβ | Classical | Promotes (e.g., keratinocytes) researchgate.net | - | Implicated in wound healing plos.org |

| PKCδ | Novel | Inhibits (e.g., keratinocytes) researchgate.net | Promotes nih.govaacrjournals.orgconicet.gov.ar | Can act as a tumor suppressor researchgate.netaacrjournals.org |

| PKCε | Novel | Promotes nih.gov | Inhibits conicet.gov.ar | Often pro-tumorigenic karger.com |

| PKCη | Novel | Implicated in glioma proliferation aacrjournals.org | - | - |

| PKCθ | Novel | - | - | Implicated in preventing apoptosis in NSCLC conicet.gov.ar |

PMA-Mediated Modulation of Non-Kinase Protein Function (e.g., Chimaerins, RasGRP, Unc-13/Munc-13)

While PKC is the most well-known target of PMA, this phorbol ester also modulates the function of other non-kinase proteins that possess similar C1 domains. frontiersin.orgresearchgate.net These proteins are also considered receptors for diacylglycerol and phorbol esters. nih.gov

Chimaerins: These are Rac-GTPase-activating proteins (GAPs) that contain a C1 domain. nih.gov Like PKC, chimaerins translocate to cellular membranes, including the plasma membrane and the perinuclear region, in response to PMA. nih.gov This translocation is essential for their function and is dependent on their C1 domain. nih.gov

RasGRP: This family of guanine (B1146940) nucleotide exchange factors (GEFs) for Ras and Rap GTPases also contains a C1 domain that binds DAG and PMA. nih.govlipidmaps.org PMA can activate RasGRP, leading to the activation of the Ras signaling pathway. lipidmaps.org For example, RasGRP1 and RasGRP3 translocate to the plasma membrane and Golgi apparatus upon PMA stimulation. nih.gov

Unc-13/Munc-13: These are presynaptic proteins involved in neurotransmitter release. They contain a C1 domain that binds to PMA, and this interaction is crucial for their function in synaptic vesicle priming. frontiersin.orgnih.gov PMA treatment causes Munc-13 to translocate to the plasma membrane. nih.gov

Downstream Signaling Cascades Initiated by Phorbol 12-myristate 13-acetate

The activation of PKC and other C1 domain-containing proteins by PMA triggers a cascade of downstream signaling events that ultimately mediate its diverse biological effects.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2) Activation

One of the most significant signaling pathways activated by PMA is the Mitogen-Activated Protein Kinase (MAPK) cascade. ebi.ac.uk Specifically, PMA is a potent stimulus for the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway. nih.govphysiology.org

The activation of the ERK1/2 pathway by PMA often proceeds through a PKC-dependent mechanism. nih.gov Activated PKC can lead to the sequential activation of Ras, Raf-1, and then MEK1/2 (MAPK kinase), which in turn phosphorylates and activates ERK1/2. nih.govfrontiersin.org For instance, in human pulmonary epithelial cells, PMA-induced COX-2 expression is mediated through the activation of PKC, Ras, Raf-1, and ERK1/2. nih.gov Similarly, in capillary endothelial cells, PMA-induced secretion of MMP-9, a key enzyme in cell invasion, is dependent on the PKC-α-mediated activation of the ERK1/2 pathway. spandidos-publications.com This activation of ERK1/2 is a critical event in PMA-induced cellular responses such as proliferation, differentiation, and inflammation. ebi.ac.ukmdpi.com

Nuclear Factor-kappa B (NF-κB) Signaling Activation

Phorbol 12-myristate 13-acetate is a well-established and potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. invivogen.com This activation is primarily initiated through its role as a specific activator of Protein Kinase C (PKC). invivogen.comstemcell.com The activation of NF-κB by PMA is a dose-dependent process, effective at nanomolar concentrations. invivogen.com

The canonical pathway of NF-κB activation involves a series of phosphorylation and degradation steps. Upon stimulation by PMA, PKC activates the IκB kinase (IKK) complex, with IKK-2 (also known as IKK-β) being a particularly critical component. pnas.orgaai.org The activated IKK complex then phosphorylates the inhibitory protein IκBα at specific serine residues (Ser-32 and Ser-36). pnas.orgaai.orgbiomolther.org This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. pnas.orgbiomolther.org The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically composed of p65/RelA and p50 subunits), allowing it to translocate from the cytoplasm into the nucleus. biomolther.orgresearchgate.net Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, thereby inducing their transcription. biomolther.org These target genes are involved in numerous cellular functions, including immune and inflammatory responses. pnas.org

While this classical pathway is common, the specifics of PMA-induced NF-κB activation can vary depending on the cell type.

In human pulmonary epithelial cells (A549), PMA has been shown to activate a PKC-Ras-Raf-1-ERK1/2 cascade, which in turn initiates NF-κB activation and subsequent expression of genes like cyclooxygenase-2 (COX-2). nih.gov

In monocytic cells, PMA can induce the expression of heme oxygenase-1 (HO-1) through an atypical, IKK-independent NF-κB pathway that relies on the activation of p38 MAPK and serine/threonine kinase CK2. aai.org

In B lymphocytes, novel PKC isoforms, specifically PKC-δ and PKC-θ, have been identified as essential for NF-κB activation in response to PMA. nih.gov

In urothelial cell carcinoma, PMA-induced PKCα activation can stimulate either the classical NF-κB/RELA pathway or the non-canonical NF-κB/RELB pathway. researchgate.net

Table 1: Key Proteins in PMA-Induced NF-κB Signaling

| Protein | Role in Pathway | Cell Type Context | Citations |

|---|---|---|---|

| Protein Kinase C (PKC) | Primary target of PMA; initiates the signaling cascade. | General | invivogen.com, stemcell.com |

| IKK Complex (IKK-2/β) | Kinase complex that phosphorylates IκBα. | General (Classical Pathway) | pnas.org, aai.org |

| IκBα | Inhibitory protein; its degradation releases NF-κB. | General (Classical Pathway) | biomolther.org, pnas.org, nih.gov |

| NF-κB (p65/p50) | Transcription factor that translocates to the nucleus. | General | biomolther.org, researchgate.net |

| Ras/Raf-1/ERK1/2 | Upstream kinases activating NF-κB. | Human Pulmonary Epithelial Cells | nih.gov |

| p38 MAPK/CK2 | Kinases involved in an atypical NF-κB pathway. | Monocytes | aai.org |

| PKC-δ / PKC-θ | Novel PKC isoforms critical for activation. | B Cells | nih.gov |

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Crosstalk

PMA can modulate the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of cellular responses to low oxygen levels. Notably, PMA induces the accumulation and stabilization of the HIF-1α protein even under normoxic (normal oxygen) conditions in certain cell types, such as the human monocytic cell lines THP-1 and U937. aacrjournals.orgresearchgate.net This effect is not due to increased transcription of the HIF-1α gene but rather occurs at the post-translational level. aacrjournals.org The mechanism is thought to involve the inhibition of prolyl hydroxylase domain (PHD) enzymes, which require oxygen as a co-substrate to mark HIF-1α for proteasomal degradation. aacrjournals.org

Significant crosstalk exists between the HIF-1α and NF-κB signaling pathways, which can be triggered by PMA. mdpi.comgib.re.kr This interaction is partly mediated by the extracellular signal-regulated kinase (ERK1/2), which can phosphorylate the p65 subunit of NF-κB. mdpi.com PMA treatment enhances a PKCα-ERK1/2-NF-κB signaling axis that promotes the nuclear translocation of both HIF-1α and NF-κB p65, leading to a coordinated inflammatory response. gib.re.kr

In addition to post-translational regulation, PMA can also affect HIF-1α at the post-transcriptional level. In differentiating THP-1 monocytic cells, PMA treatment increases the stability of the HIF-1α mRNA. researchgate.netnih.gov This is achieved through the phosphorylation of the RNA-binding protein tristetraprolin (TTP). researchgate.net Phosphorylated TTP binds to the 3' untranslated region (UTR) of the HIF-1α mRNA, protecting it from degradation and thereby contributing to the increased levels of HIF-1α protein. researchgate.netnih.gov

Table 2: PMA's Influence on HIF-1α Regulation

| Regulatory Level | Mechanism | Effect of PMA | Cell Type Context | Citations |

|---|---|---|---|---|

| Post-translational | Inhibition of PHD enzyme activity. | Stabilization and accumulation of HIF-1α protein under normoxia. | Monocytic cells (THP-1, U937) | aacrjournals.org, researchgate.net |

| Crosstalk | Activation of PKCα-ERK1/2-NF-κB pathway. | Coordinated nuclear translocation of HIF-1α and NF-κB p65. | General Inflammatory Models | mdpi.com, gib.re.kr |

| Post-transcriptional | Phosphorylation of TTP. | Increased stability of HIF-1α mRNA. | Monocytic cells (THP-1) | researchgate.net, nih.gov |

AMP-activated Protein Kinase (AMPK) Pathways

The effect of Phorbol 12-myristate 13-acetate on AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is highly dependent on the specific cellular context.

In some cells, PMA acts as an activator of AMPK signaling.

Neuronal Differentiation: In SH-SY5Y human neuroblastoma cells, PMA induces a transient phosphorylation and activation of AMPK. researchgate.netnih.govresearchgate.net This activation of AMPK is a necessary upstream event for the subsequent activation of the ERK pathway, which together drive the neuronal differentiation of these cells. nih.govresearchgate.net

Monocyte Adhesion: In human monocytic THP-1 cells, PMA-induced adhesion to surfaces requires the activation of AMPK. plos.orgnih.gov The signaling cascade involves PKC activating LKB1, the primary upstream kinase for AMPK. plos.org Activated AMPK then phosphorylates and activates the tyrosine kinase Syk, initiating a bifurcated signaling pathway that, along with parallel ERK activation, facilitates cell adhesion. plos.orgnih.gov

Conversely, in other cell types, PMA has been observed to inhibit or have no significant effect on AMPK.

Cardiac Myocytes: In adult cardiac myocytes, PMA treatment leads to a decrease in AMPK activity. portlandpress.com This effect is similar to that of adrenaline but appears to occur through a distinct, PKC-independent mechanism that does not alter the cellular AMP:ATP ratio. portlandpress.com

Leukemia Cells: In HL-60 promyelocytic leukemia cells, PMA treatment did not lead to the activation of AMPK, an event that can typically induce autophagy. researchgate.net

Table 3: Cell-Type Specific Effects of PMA on AMPK Signaling

| Effect on AMPK | Downstream Pathway | Cellular Outcome | Cell Type | Citations |

|---|---|---|---|---|

| Activation | AMPK → ERK | Neuronal Differentiation | SH-SY5Y Neuroblastoma | nih.gov, researchgate.net |

| Activation | PKC → LKB1 → AMPK → Syk | Monocyte Adhesion | THP-1 Monocytes | plos.org, nih.gov |

| Inactivation | PKC-independent mechanism | Altered adrenergic signaling response | Adult Cardiac Myocytes | portlandpress.com |

| No Activation | mTORC1 not inhibited | Autophagy not induced via AMPK | HL-60 Leukemia Cells | researchgate.net |

Calcineurin-Nuclear Factor of Activated T Cells (NFAT) Pathways

The full activation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors is a classic example of signal integration, typically requiring two distinct biochemical signals. nih.gov Phorbol 12-myristate 13-acetate provides one of these crucial signals. researchgate.netasm.org

The canonical model for NFAT activation is as follows:

Calcium Signal: An increase in intracellular calcium levels activates calcineurin, a calcium/calmodulin-dependent serine phosphatase. bpsbioscience.complos.org In experimental settings, this signal is often provided by a calcium ionophore such as ionomycin (B1663694) or A23187. plos.orginvivogen.com Activated calcineurin dephosphorylates multiple serine residues in the regulatory domain of NFAT proteins that are located in the cytoplasm of resting cells. asm.orgbpsbioscience.com This dephosphorylation unmasks a nuclear localization signal, leading to NFAT's translocation into the nucleus. plos.orgaai.org

PKC/Ras/MAPK Signal: PMA provides the second signal by activating PKC, which in turn stimulates the Ras-MAPK cascade. researchgate.netasm.org This pathway leads to the induction and activation of the transcription factor Activator Protein-1 (AP-1), a dimer composed of Fos and Jun proteins. asm.orgaai.org

Once inside the nucleus, the dephosphorylated NFAT protein must cooperate with other transcription factors, most notably AP-1, to form a stable and transcriptionally active complex on the DNA. asm.orgaai.org This NFAT:AP-1 complex then binds to composite promoter elements of target genes, such as Interleukin-2 (B1167480) (IL-2), to drive their expression. asm.orgaai.org Consequently, treatment with PMA alone is generally insufficient for robust NFAT-dependent transcription; it must be paired with a calcium-mobilizing agent to achieve a full response. invivogen.complos.org This requirement for dual signaling is so fundamental that even the isolated N-terminal transactivation domain of NFAT1 retains the need for both calcium and PMA-derived signals for its optimal function. nih.gov

However, there are exceptions. In Jurkat T cells expressing the p12I protein from Human T-lymphotropic virus type 1 (HTLV-1), stimulation with PMA alone was sufficient to cause a significant induction of NFAT-dependent transcription, indicating that the viral protein could effectively substitute for the calcium-mediated signal. nih.gov

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Phorbol 12-myristate 13-acetate | 164931 |

| Diacylglycerol | 68444 |

| Ionomycin | 6433299 |

| A23187 | 3738 |

| Interleukin-2 | 5281666 |

| Tangeretin | 13343 |

| Adrenaline | 5816 |

| Cyclooxygenase-2 | 16212438 |

| Heme oxygenase-1 | 3169 |

Phorbol 12 Myristate 13 Acetate Regulation of Gene Expression and Transcriptional Networks

Direct and Indirect Modulation of Gene Transcription

PMA's influence on gene transcription is multifaceted, occurring through both direct and indirect mechanisms. The primary indirect mechanism is initiated by PMA's binding to and activation of PKC. hci.edu.au Activated PKC, in turn, phosphorylates a variety of downstream targets, including components of the MAPK signaling pathway (such as Raf-1, MEK1/2, and ERK1/2). plos.orgacs.org This kinase cascade ultimately leads to the phosphorylation and activation of numerous transcription factors, which then bind to specific DNA sequences in the promoter or enhancer regions of target genes to either activate or repress their transcription. plos.orgnih.gov

Beyond this primary signaling cascade, PMA can also modulate gene expression post-transcriptionally. For instance, in some cellular contexts, PMA has been shown to markedly increase the stability of certain messenger RNAs (mRNAs), such as that of the p21WAF1/CIP1 gene. nih.gov This leads to an accumulation of the mRNA and, consequently, increased protein expression, independent of an increase in the rate of transcription. nih.gov The induction of tissue factor (TF) gene expression by PMA in HeLa cells has been shown to require intracellular Ca2+ mobilization. ahajournals.org

The transcriptional response to PMA is highly dependent on the cell type. A study comparing two breast cancer cell lines, the weakly invasive MCF-7 and the highly invasive MDA-MB-231, revealed a significantly greater number of genes with altered expression in MCF-7 cells following PMA treatment. nih.gov This highlights the context-dependent nature of PMA-induced gene regulation.

Regulation of Specific Transcription Factors (e.g., Sp1, AP1, Ets, c-Jun, c-Fos, EGR1)

PMA orchestrates the expression of a vast array of genes by modulating the activity of key transcription factors.

Sp1 (Specificity protein 1): PMA treatment can lead to the phosphorylation of Sp1, a transcription factor involved in the expression of numerous genes related to cell growth, apoptosis, and differentiation. nih.govresearchgate.net This phosphorylation, which is dependent on PKC activity, can either increase or decrease Sp1's DNA-binding activity and subsequent gene regulation, depending on the cellular and genetic context. nih.govmdpi.com For example, PMA stimulates the binding of Sp1 to GC-rich DNA sequences, leading to the transcription of the gene encoding guanylyl cyclase A (GC-A) in human monocytic THP-1 cells. bibliotekanauki.pl In other instances, PMA-induced deacetylation of Sp1 has been observed. mdpi.com

AP-1 (Activator Protein 1): The AP-1 transcription factor is a dimer composed primarily of proteins from the Jun and Fos families. mdpi.com PMA is a potent activator of AP-1. ahajournals.orgindigobiosciences.com It stimulates the expression of both c-Jun and c-Fos. mdpi.comnih.gov The activation of AP-1 is a key mechanism by which PMA induces the expression of a wide range of genes. nih.govphysiology.org For example, in leukaemia cells, PMA-induced expression of the Axl receptor tyrosine kinase is mediated by the binding of AP-1 family members to the Axl promoter. nih.gov The activation of c-Jun by PMA is mediated through the PKC and MAPK pathways. scbt.com

c-Jun and c-Fos: As components of the AP-1 complex, the expression and activity of c-Jun and c-Fos are significantly upregulated by PMA. mdpi.comnih.gov PMA treatment leads to increased levels of both c-Jun and c-Fos proteins. ahajournals.org In some cells, PMA stimulates the phosphorylation of c-Jun, which can enhance its regulatory potential. mdpi.com The induction of c-Fos expression by PMA can be robust and time-dependent. researchgate.net In retinal cells, the protein hnRNP-R has been shown to regulate the pulse-like expression of c-fos induced by PMA. nih.gov

Ets (E26 transformation-specific): The Ets family of transcription factors are downstream effectors of the PKC-mediated MAPK pathway and are regulated by PMA. plos.orgnih.gov PMA treatment can increase the binding of Ets transcription factors to their target DNA elements. plos.orgnih.gov For instance, PMA can stimulate the activity of the AIRE gene promoter, and this effect is enhanced by Ets transcription factors like Ets-1 and Ets-2. nih.gov Similarly, PMA can enhance the acetylation of the Ets factor PEA3. oup.com

EGR1 (Early Growth Response 1): The expression of EGR1 is induced by PMA. nih.gov In certain cell types, PMA stimulation leads to an increase in both EGR1 mRNA and protein levels. nih.gov This induction of EGR1 is critical for the subsequent PMA-stimulated expression of target genes, such as phenylethanolamine N-methyltransferase (PNMT). nih.gov In some contexts, the activation of gene promoters by PMA depends on the enhanced binding of EGR1 to overlapping Sp1/Egr-1 binding sites, where EGR1 may displace constitutively bound Sp1. oup.comahajournals.org

| Transcription Factor | Effect of PMA | Mediating Pathways | Downstream Gene Examples |

| Sp1 | Phosphorylation, increased or decreased DNA binding, deacetylation. nih.govresearchgate.netmdpi.com | PKC, MAPK. bibliotekanauki.pltandfonline.com | Guanylyl cyclase A (GC-A), MUC5B, p21WAF1/CIP1. nih.govbibliotekanauki.plcapes.gov.br |

| AP-1 (c-Jun/c-Fos) | Increased expression and DNA binding activity. mdpi.comahajournals.orgnih.gov | PKC, JNK, ERK1/2, p38. nih.govphysiology.org | Axl, PAI-1, SPRR1B. nih.govphysiology.orgahajournals.org |

| Ets | Increased DNA binding, enhanced acetylation. plos.orgnih.govoup.com | PKC, MAPK. plos.orgnih.gov | AIRE, ckβ, TSPO. plos.orgnih.govnih.gov |

| EGR1 | Increased mRNA and protein expression, enhanced DNA binding. nih.govahajournals.org | MEK1/ERK1/2. oup.com | PNMT, PDGF-A, PDGF-B, NF-κB1. nih.govoup.comahajournals.orgrupress.org |

PMA-Induced Transcriptome Alterations

The activation of numerous signaling pathways and transcription factors by PMA results in extensive alterations to the cellular transcriptome. The specific genes that are up- or down-regulated vary significantly depending on the cell type and its physiological state.

In a study comparing two breast cancer cell lines, MCF-7 and MDA-MB-231, PMA treatment for 24 hours led to a much larger number of altered gene expressions in the MCF-7 cells (435 genes) compared to the MDA-MB-231 cells (18 genes). nih.gov This suggests that the cellular context, such as the expression of estrogen receptor alpha and basal PKC activity, plays a crucial role in determining the transcriptional response to PMA. nih.gov

In human erythroleukemia K562 cells, PMA stimulation, which activates EGR1 expression, led to the binding of EGR1 to 124 distinct microRNAs (miRNAs) and 63 pre-miRNAs. frontiersin.org This indicates that PMA's regulatory effects extend to non-coding RNAs, which are themselves critical regulators of gene expression.

Furthermore, in adriamycin-resistant K562/ADM cells, PMA has been shown to induce the expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance. nih.gov This induction occurs at both the mRNA and protein levels, highlighting a mechanism by which PMA can influence cellular responses to chemotherapeutic agents. nih.gov

Impact on Expression of Key Regulatory Genes

PMA's influence extends to several key regulatory genes that control critical cellular processes like the cell cycle and cell-matrix interactions.

p21WAF1/CIP1: PMA is a known inducer of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. aacrjournals.orgtandfonline.com This upregulation can occur in a p53-independent manner and is often mediated by the Sp1 transcription factor. aacrjournals.orgcapes.gov.br The induction of p21WAF1/CIP1 by PMA has been linked to cell cycle arrest in the G1 phase. capes.gov.brtandfonline.com Studies have shown that PMA can increase p21WAF1/CIP1 expression at both the transcriptional and post-transcriptional levels, with a notable effect on increasing the stability of the p21WAF1/CIP1 mRNA. nih.gov The PKC and MAPK signaling pathways are crucial for this induction. nih.govcapes.gov.brresearchgate.net

IFITM3 (Interferon-induced transmembrane protein 3): While direct and detailed studies on PMA's regulation of IFITM3 are not as prevalent in the provided context, the general mechanisms of PMA action through PKC and subsequent transcription factor activation suggest a potential for regulation, especially in immune cells where IFITM3 plays a significant role.

Srg3: Similarly, specific information on the regulation of Srg3 by PMA is not extensively covered in the provided search results.

Tspo (Translocator protein): PMA can induce the expression of the translocator protein (Tspo) gene, particularly in cells with low basal levels of TSPO. nih.gov This induction is mediated by the PKCε isoform. nih.gov The signaling pathway involves the activation of the MAPK cascade (Raf-1-MEK1/2-ERK1/2) and the subsequent action of transcription factors such as AP1 (c-Jun) and STAT3. plos.orgacs.org In THP-1 monocytes, PMA treatment leads to a significant increase in TSPO expression as the cells differentiate into macrophages. plos.org

Nephronectin: In contrast to its inductive effects on some genes, PMA has been shown to suppress the expression of the nephronectin gene in osteoblasts. ebi.ac.ukhci.edu.aunih.govresearchgate.net This suppression is mediated by the activation of PKCα and the subsequent involvement of the c-Jun and c-Fos transcription factors. hci.edu.aunih.govresearchgate.netcore.ac.uk This inhibitory effect of PMA on nephronectin expression is associated with a suppression of osteoblast differentiation. ebi.ac.ukhci.edu.aunih.gov

| Gene | Effect of PMA | Mediating Transcription Factors | Mediating Signaling Pathways | Cellular Context |

| p21WAF1/CIP1 | Upregulation. aacrjournals.orgnih.govtandfonline.com | Sp1. capes.gov.br | PKC, MAPK. nih.govcapes.gov.brresearchgate.net | Leukemia cells, lung cancer cells, embryonic fibroblasts. aacrjournals.orgnih.govcapes.gov.brtandfonline.com |

| Tspo | Induction. nih.govplos.org | AP1 (c-Jun), STAT3. plos.orgacs.org | PKCε, MAPK (Raf-1-MEK1/2-ERK1/2). plos.orgacs.org | Non-steroidogenic cells (e.g., NIH-3T3), monocytes (THP-1). nih.govplos.org |

| Nephronectin | Suppression. ebi.ac.ukhci.edu.aunih.govresearchgate.net | c-Jun, c-Fos. hci.edu.aunih.govresearchgate.net | PKCα. hci.edu.aunih.govresearchgate.net | Osteoblasts (MC3T3-E1). ebi.ac.ukhci.edu.aunih.govresearchgate.net |

Role of Phorbol 12 Myristate 13 Acetate in Cellular Fate and Function

Cellular Differentiation Processes

PMA is widely recognized for its ability to induce differentiation in various cell types. This process involves a cell changing from one cell type to a more specialized one.

Monocyte-to-Macrophage Differentiation (e.g., THP-1 cells)

PMA is a standard and potent inducer of differentiation in the human monocytic leukemia cell line, THP-1, causing them to mature into macrophage-like cells. nih.govcaltagmedsystems.co.ukplos.org This differentiation is a cornerstone for in vitro studies of human monocyte and macrophage biology. plos.org Upon treatment with PMA, THP-1 monocytes undergo significant morphological and phenotypical changes. nih.govankaratipfakultesimecmuasi.net They transition from suspension cells to adherent cells, exhibiting a larger, more spread-out morphology with extended pseudopodia. plos.orgresearchgate.net

This transformation is accompanied by changes in the expression of specific cell surface markers. Notably, the expression of CD14, a marker for mature monocytes and macrophages, is significantly upregulated. nih.govplos.orgresearchgate.net The differentiation process is also characterized by an increased phagocytic capacity and the production of inflammatory mediators. caltagmedsystems.co.uk The concentration and duration of PMA treatment are critical factors that influence the resulting macrophage phenotype. nih.govplos.orgfrontiersin.org For instance, different PMA concentrations can lead to distinct proteomic signatures in the differentiated THP-1 cells. biorxiv.org Optimized protocols, such as treatment with 25 nM PMA for 48 hours followed by a 24-hour rest period, have been suggested to generate THP-1 macrophages that are functionally responsive to pro-inflammatory stimuli like lipopolysaccharide (LPS). nih.gov

The molecular mechanisms underlying PMA-induced differentiation of THP-1 cells involve the activation of protein kinase C (PKC) and downstream signaling cascades. caltagmedsystems.co.uk This leads to the activation of transcription factors like NF-κB, which accumulates in the cytoplasm during differentiation and translocates to the nucleus upon stimulation. nih.gov The differentiation process also involves a complex transcriptional network that leads to cell cycle arrest and the expression of genes associated with the mature macrophage phenotype. frontiersin.org

Hematopoietic Lineage Differentiation (e.g., Megakaryocytic, Myeloid)

PMA plays a significant role in directing the differentiation of hematopoietic progenitor cells into specific lineages, such as megakaryocytic and myeloid lines. stemcell.com For example, it can induce the differentiation of the K562 human chronic myelogenous leukemia cell line towards a megakaryocytic lineage. plos.orgpjms.com.pk This is characterized by an increase in cell size, cessation of proliferation, and the expression of megakaryocyte-specific surface markers like CD61 and CD41. pjms.com.pkplos.org The process involves the activation of protein kinase C (PKC) and its downstream pathways, leading to changes in mitochondrial function, including increased reactive oxygen species (ROS) levels and decreased respiratory chain complex IV activity. plos.orgnih.gov

In the human erythroleukemia (HEL) cell line, PMA treatment also induces megakaryocytic differentiation, which is associated with significant changes in the activity and isoform composition of PKC at the nuclear level. nih.gov Specifically, there is an initial increase followed by a decline in the nuclear activity of several PKC isoforms, with the appearance of PKC-delta in the nucleus after prolonged exposure. nih.gov

Furthermore, PMA can induce myeloid differentiation in bone marrow progenitor cell lines like TF-1. nih.govresearchgate.net This differentiation is marked by morphological changes and alterations in the expression of cell surface markers, such as the upregulation of CD13 and the appearance of CD64. researchgate.net This process can also activate the transcription of the HIV-1 long terminal repeat (LTR), highlighting the interplay between cellular differentiation and viral gene expression. nih.gov

Neuronal Differentiation (e.g., SH-SY5Y neuroblastoma cells)

PMA is a well-established agent for inducing neuronal differentiation in the human neuroblastoma cell line SH-SY5Y. researchgate.netnih.gov Treatment with PMA causes these cells to develop a more neuron-like morphology, characterized by the extension of long neurites. researchgate.netnih.gov This morphological change is accompanied by an increase in the expression of several neuronal markers.

Key markers upregulated during PMA-induced differentiation of SH-SY5Y cells include:

β-tubulin : A component of the neuronal cytoskeleton. researchgate.net

Microtubule-associated protein 2 (MAP2) : A protein involved in microtubule stabilization in neurons. researchgate.netnih.gov

Dopamine (B1211576) transporter (DAT) : A protein responsible for the reuptake of dopamine in dopaminergic neurons. researchgate.netnih.gov

Neuropeptide tyrosine : A neurotransmitter. pnas.org

Growth-associated protein 43 (GAP-43) : A protein associated with neuronal growth and plasticity. pnas.org

The signaling pathways involved in this differentiation process are complex and involve the coordinated activation of AMP-activated protein kinase (AMPK), extracellular signal-regulated kinase (ERK), and autophagy. nih.gov Interestingly, while AMPK and ERK activation promote differentiation, autophagy appears to have a suppressive role. nih.gov Other factors, such as insulin-like growth factor I (IGF-I), can potentiate PMA-induced neuronal differentiation. pnas.orgpnas.org The choice of differentiation protocol, including the use of PMA, can significantly influence the resulting phenotype of the SH-SY5Y cells. nih.goveurekaselect.comx-mol.com

Mesenchymal Stem Cell Differentiation (e.g., Cardiac Lineage)

PMA has been shown to stimulate the differentiation of mesenchymal stem cells (MSCs) into a cardiac lineage. stemcell.comstemcell.com Treatment of human MSCs (hMSCs) with PMA induces the expression of cardiac-specific markers, such as cardiac troponin T (cTnT) and β-myosin heavy chain (β-MHC), at both the mRNA and protein levels. nih.govresearchgate.net Concurrently, the expression of the stem cell marker CD90 is decreased. researchgate.netpnas.org

The mechanism behind this differentiation involves the activation of key transcription factors. PMA treatment leads to the nuclear translocation and activation of nuclear factor of activated T cells (NFAT) and myogenic differentiation 1 (MyoD). nih.govresearchgate.net The activation of NFAT appears to be mediated by protein kinase C (PKC). nih.gov These transcription factors are associated with the increased expression of cTnT and myosin heavy chain, respectively. nih.gov Furthermore, PMA treatment increases the expression of the cell-cycle regulator p27(kip1), suggesting that it triggers the cardiac differentiation program by influencing both key transcription factors and cell cycle regulators. nih.gov

Functionally, MSCs differentiated with PMA, termed cardiogenic-like cells (ccMSCs), have shown promise in preclinical studies. pnas.org When transplanted into infarcted rat hearts, these cells exhibited high expression of cardiac-specific markers and proteins related to calcium homeostasis, and they responded to adrenergic receptor signaling. pnas.org Histological analysis revealed good coupling with the host myocardium and reduced fibrosis. pnas.org These findings suggest that PMA-induced cardiac differentiation of MSCs could be a valuable strategy for developing cell-based therapies for myocardial infarction. pnas.orgmsstate.edu

Myogenesis and Muscle-Specific Protein Expression

PMA has a complex and somewhat paradoxical effect on myogenesis, the formation of muscular tissue. In cultures of embryonic chick myogenic cells, PMA can partially induce differentiation by stimulating the synthesis of muscle-specific proteins like desmin and light meromyosin. nih.gov However, it simultaneously inhibits the fusion of these mononucleated myogenic cells into myotubes and prevents the assembly of normal myofibrils. nih.gov

Interestingly, while PMA blocks cell fusion, the accumulation of the muscle-specific isoenzyme of creatine (B1669601) phosphokinase (M-CPK), which is not dependent on fusion, still occurs. nih.gov A notable effect of PMA is that it allows myogenic cells to express muscle-specific proteins while not fully withdrawing from the cell cycle, as evidenced by the continued incorporation of [3H]thymidine. nih.gov

In the context of denervated chick skeletal muscle, the PKC activator PMA rapidly blocks the transcription of the myogenin gene, a key myogenic regulatory factor. capes.gov.br This effect is comparable to the inactivation of the acetylcholine (B1216132) receptor (AChR) gene. capes.gov.br However, other myogenic basic helix-loop-helix (bHLH) genes respond differently, with MyoD activity declining more slowly and myf5 and herculin (B1236728) not being affected at all. capes.gov.br The effect of PMA on myogenin gene transcription is mediated by PKC, as the kinase inhibitor staurosporine (B1682477) or depletion of PKC prevents this effect. capes.gov.br

Studies investigating the effects of conditioned media from PMA-differentiated THP-1 macrophages on murine satellite cell-derived myogenic progenitors found no impact on their proliferation. frontiersin.org

Regulation of Cell Proliferation and Cell Cycle Progression

PMA exerts significant regulatory effects on cell proliferation and the cell cycle, often leading to growth inhibition in certain cell types. In the human monocytic leukemia THP-1 cell line, PMA treatment induces growth arrest at the G1 phase of the cell cycle. nih.gov This inhibition is a prerequisite for the initiation of cell differentiation. nih.gov The mechanism involves the upregulation of the cell cycle inhibitor p21WAF1/CIP1, an effect that is independent of p53. frontiersin.orgnih.gov This upregulation is driven by the Sp1 transcription factor and is mediated through a PKC-dependent signaling pathway involving reactive oxygen species (ROS) and MAP kinase activation. nih.gov

Similarly, in non-small cell lung cancer (NSCLC) cells, PMA can induce cell growth arrest. tandfonline.com This is associated with the activation of PKC and the JNK pathway, leading to the induction of the transcription factor KLF6. tandfonline.com The upregulation of KLF6 is important for the subsequent increase in the levels of the cyclin-dependent kinase inhibitors (CDKIs) p21WAF1/CIP1 and p27KIP1. tandfonline.com

In contrast, in some cell types, PMA can have a mitogenic effect. For example, in the estrogen-responsive breast cancer cell line MCF-7, PMA treatment increases cell proliferation. nih.gov This is associated with the induced expression of AP-1 transcription factors (c-Jun, c-Fos, and Fra-1) and an increase in the mRNA expression of the cell cycle regulators Cyclin-E1, Cyclin-D1, and CDK-4. nih.gov

The effect of PMA on the cell cycle can be cell-type specific. For instance, in MDA-MB-231 breast cancer cells, PMA induces a G0/G1 phase arrest and inhibits the expression of CDK1, CDK2, and cyclin E. researchgate.net In HOP-92 lung cancer cells, PMA treatment for 24 hours did not significantly alter the cell cycle distribution, whereas another PKC activator, bryostatin (B1237437) 1, caused a decrease in the G0-G1 phase and an increase in the S phase population. aacrjournals.org In SH-SY5Y neuroblastoma cells, PMA treatment inhibits proliferation, and this is a key aspect of their differentiation into a neuronal phenotype. pnas.orgpnas.org

Cell Cycle Arrest Mechanisms (e.g., G1 phase)

PMA is well-documented to induce cell cycle arrest, primarily in the G1 phase, in various cell types. This arrest is a crucial prerequisite for cellular differentiation, a process where cells stop dividing and develop specialized functions. For instance, in human monocytic leukemia THP-1 cells, PMA treatment leads to an inhibition of cell growth by halting the cell cycle at the G1 phase. capes.gov.brnih.gov This G1 arrest is a critical step before these leukemia cells can be induced to differentiate into macrophages. nih.gov Similarly, in lung adenocarcinoma cells, activation of PKC by PMA in the early G1 phase prevents the cells from progressing into the S phase, where DNA replication occurs. nih.gov This effect has also been observed in rat microglia, where PMA treatment caused a majority of cells to be arrested in the G0/G1 phase. spandidos-publications.com The mechanism behind this G1 arrest involves the modulation of key cell cycle regulatory proteins. capes.gov.brnih.govresearchgate.net

Modulation of Cell Cycle Regulators (e.g., p21WAF1/CIP1)

A central player in PMA-induced G1 cell cycle arrest is the cyclin-dependent kinase inhibitor (CDKI) p21WAF1/CIP1. nih.govaacrjournals.org PMA treatment leads to a significant upregulation of p21WAF1/CIP1 at both the mRNA and protein levels in several cell lines, including human monocytic leukemia THP-1 cells and lung adenocarcinoma cells. capes.gov.brnih.govnih.govresearchgate.net This induction of p21WAF1/CIP1 can occur through both p53-dependent and p53-independent mechanisms. capes.gov.brresearchgate.netaacrjournals.org In cells lacking a functional p53, such as THP-1 cells, PMA can still induce p21WAF1/CIP1 expression. capes.gov.brnih.govresearchgate.net The upregulation of p21WAF1/CIP1 inhibits the activity of cyclin-dependent kinases (CDKs), which are necessary for the phosphorylation of the retinoblastoma protein (pRb). aacrjournals.org The subsequent dephosphorylation of pRb leads to the inactivation of the E2F transcription factor, thereby promoting cell cycle arrest in G1. aacrjournals.org Studies have shown that the induction of p21WAF1/CIP1 by PMA is mediated by specific PKC isozymes, such as PKCδ in lung adenocarcinoma cells. nih.gov Furthermore, the activation of the p21WAF1/CIP1 promoter by PMA can be driven by the Sp1 transcription factor. nih.gov

Modulation of Programmed Cell Death

PMA exhibits a complex and context-dependent role in regulating programmed cell death, being capable of both inducing and inhibiting apoptosis.

Induction of Apoptosis in Specific Cellular Contexts (e.g., HL-60 promyelocytic leukemia cells, chondrocytes)

In certain cell types, PMA treatment can trigger apoptosis. In human promyelocytic leukemia HL-60 cells, PMA induces differentiation towards macrophages, a process that is accompanied by apoptosis. aacrjournals.orgcpho.or.kr This is characterized by classic apoptotic features such as internucleosomal DNA fragmentation. aacrjournals.org The induction of apoptosis in this context appears to be linked to an increase in the intracellular levels of sphingosine (B13886), which itself can induce apoptosis. aacrjournals.org Interestingly, while PMA induces apoptosis in HL-60 cells, the adapter protein p130Cas has been shown to act as a survival factor, limiting the extent of PMA-mediated cell death. nih.gov

In the context of chondrocytes, the cells responsible for cartilage formation, PMA can also promote apoptosis. Studies using chondrosarcoma cell lines and primary chondrocytes have shown that PMA can induce inflammatory cascades and the production of reactive oxygen species (ROS), which are known to lead to apoptosis and matrix degradation. researchgate.netresearchgate.net

Inhibition of Death Receptor-Mediated Apoptosis (e.g., Fas-mediated apoptosis in Jurkat cells)

Conversely, PMA can protect certain cells from apoptosis, particularly death receptor-mediated apoptosis. In Jurkat T cells, a model for studying T-cell signaling, PMA has been shown to inhibit apoptosis induced by the Fas receptor (also known as CD95). nih.govnih.gov This protective effect is achieved by disrupting the formation of the death-inducing signaling complex (DISC). nih.gov Specifically, PMA inhibits the recruitment of the Fas-associated death domain (FADD) protein to the Fas receptor, a critical initial step in the Fas-mediated apoptotic pathway. nih.gov This inhibition of death receptor signaling by PMA is not limited to the Fas receptor, as it also protects Jurkat cells from apoptosis induced by tumor necrosis factor-alpha (TNF-α) and TRAIL. nih.gov The anti-apoptotic effect of PMA in this context is mediated by novel protein kinase C (nPKC) isoforms and involves both transcriptional and post-transcriptional regulation of apoptosis-related genes. nih.gov For instance, PMA treatment increases the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, while decreasing the expression of the pro-apoptotic protein c-Myc. nih.gov

Necrotic Cell Death Mechanisms

Beyond apoptosis, PMA can also influence necrotic cell death. In the context of tumor necrosis factor (TNF)-induced necrosis, PMA-mediated activation of PKC has a protective effect. nih.gov It disrupts the formation of the TNF receptor 1 (TNFR1) signaling complex, thereby preventing the initiation of the necrotic cell death pathway. nih.gov However, in other contexts, such as in human neutrophils, high concentrations of PMA can induce a rapid form of cell death that displays features distinct from typical apoptosis or necrosis. researchgate.netnih.gov This PMA-induced neutrophil death is characterized by chromatin condensation without caspase-3 activation and is dependent on the production of reactive oxygen species by NADPH oxidase. tandfonline.com

Inflammation and Immune Cell Activation

PMA is a potent activator of the inflammatory response and immune cells. Topical application of PMA induces intense local inflammation. pnas.org It stimulates immune cells in a non-antigen-dependent manner, leading to the release of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α from peripheral blood mononuclear cells (PBMCs). fortunepublish.commdpi.com This activation of immune cells is a key part of the inflammatory process. mdpi.com

However, the inflammatory response to PMA is complex. While it activates immunostimulatory mechanisms, it can also induce immunosuppressive pathways. For example, PMA exposure can lead to the expression of indoleamine 2,3-dioxygenase (IDO) in plasmacytoid dendritic cells, which confers T-cell suppressor activity. pnas.org This suggests that while PMA initiates a strong inflammatory response, it also triggers mechanisms that can locally suppress the immune system. In murine macrophages, PMA induces oxidative stress and the expression of pro-inflammatory cytokines, an effect that can be counteracted by the dipeptide carnosine. mdpi.com

The activation of immune cells by PMA involves the protein kinase C (PKC) pathway and can lead to various downstream effects, including exocytosis, ROS release, and the formation of neutrophil extracellular traps (NETs). frontiersin.org

Table of Research Findings on PMA's Cellular Effects

| Cell Type | Effect of PMA | Key Mediators/Pathways | Reference |

| Human Monocytic Leukemia THP-1 Cells | G1 phase cell cycle arrest | Upregulation of p21WAF1/CIP1 | capes.gov.brnih.gov |

| Lung Adenocarcinoma Cells | G1 phase cell cycle arrest | PKCδ, upregulation of p21WAF1/CIP1 | nih.gov |

| Rat Microglia | G0/G1 phase cell cycle arrest | Upregulation of p53 and p21 | spandidos-publications.com |

| Human Promyelocytic Leukemia HL-60 Cells | Induction of apoptosis | Increased sphingosine levels | aacrjournals.org |

| Chondrocytes | Induction of apoptosis | Inflammatory cascades, ROS production | researchgate.netresearchgate.net |

| Jurkat T Cells | Inhibition of Fas-mediated apoptosis | Disruption of DISC formation, nPKCs, Mcl-1, Bcl-xL | nih.govnih.gov |

| Human Neutrophils | Induction of a distinct form of cell death | NADPH oxidase, ROS | tandfonline.com |

| Peripheral Blood Mononuclear Cells (PBMCs) | Release of pro-inflammatory cytokines | PKC pathway | fortunepublish.commdpi.com |

| Murine Macrophages | Induction of oxidative stress and inflammation | ROS production, pro-inflammatory cytokines | mdpi.com |

Pro-Inflammatory Signaling and Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

PMA is a well-established inducer of pro-inflammatory responses, primarily through its capacity to stimulate the production of key inflammatory cytokines. In human monocytes, treatment with PMA leads to the synthesis of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov This process is preceded by the translocation of several PKC isoforms (alpha, betaII, delta, and epsilon) from the cytosol to the cell membrane, a critical step in their activation. nih.gov The activation of these PKC isoforms subsequently triggers downstream signaling, including the phosphorylation of MAP kinases and the activation of the transcription factor AP-1, which are essential for the transcription of pro-inflammatory cytokine genes. nih.gov

Studies using human peripheral blood mononuclear cells (PBMCs) have consistently demonstrated that PMA stimulation significantly increases the secretion of IL-1β, IL-6, and TNF-α. fortunepublish.com For instance, in one study, PMA was used as a positive control to induce high levels of these cytokines in in vitro experiments with freshly isolated PBMCs. fortunepublish.com The ability of PMA to induce a robust pro-inflammatory cytokine response makes it a valuable tool for studying the mechanisms of inflammation and for screening potential anti-inflammatory agents. mdpi.comuni-muenchen.de In neonatal rat astrocytes, stimuli related to PKC activation, such as PMA, have also been shown to increase IL-6 expression. oup.com

Table 1: Effect of PMA on Pro-Inflammatory Cytokine Secretion in Human PBMCs

| Cytokine | Effect of PMA Stimulation | Reference |

| TNF-α | Significantly Increased | fortunepublish.com |

| IL-1β | Significantly Increased | fortunepublish.comuni-muenchen.de |

| IL-6 | Significantly Increased | fortunepublish.com |

| IL-8 | Significantly Increased | fortunepublish.com |

| IL-10 | Significantly Increased | fortunepublish.com |

This table summarizes the general findings from studies on PMA-induced cytokine secretion in human peripheral blood mononuclear cells (PBMCs). The term "Significantly Increased" indicates a notable rise in cytokine levels following PMA treatment compared to unstimulated controls.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

PMA is a potent inducer of reactive oxygen species (ROS) production, a key element of the inflammatory response and cellular defense mechanisms. wikipedia.org In mouse macrophages, superoxide (B77818) has been identified as the major ROS induced by PMA. ebi.ac.uk This has led to the routine use of PMA as an inducer for endogenous superoxide production in experimental settings. ebi.ac.uk The generation of ROS is a hallmark of PMA-induced neutrophil extracellular trap (NET) formation, where the ROS burst typically peaks after about 20 minutes of stimulation in primary human neutrophils. elifesciences.org

The mechanism of PMA-induced ROS generation is primarily linked to the activation of NADPH oxidase (NOX). mdpi.comfrontiersin.org PMA directly activates PKC, which in turn activates NOX2 to generate ROS. researchgate.net This leads to a signaling cascade that results in various cellular responses, including chromatin decondensation and plasma membrane rupture during lytic NETosis. researchgate.net Studies have shown that the PMA-stimulated oxidative burst in neutrophils and monocytes is a variable response among individuals but is consistently and markedly increased by PMA treatment. nih.gov Interestingly, there is no direct correlation between the level of adhesion molecule expression and the cellular oxidant content in these cells under either basal or PMA-stimulated conditions. nih.gov

Leukocyte Adhesion and Migration Modulation (e.g., CD11b, CD62-L)

PMA significantly modulates the expression of adhesion molecules on the surface of leukocytes, thereby influencing their adhesion to the endothelium and subsequent migration into tissues. journalijbcrr.com A key effect of PMA stimulation on neutrophils and monocytes is the upregulation of CD11b (also known as Mac-1 or CR3) and the downregulation or shedding of CD62-L (L-selectin). journalijbcrr.comresearchgate.net

CD62-L is crucial for the initial tethering and rolling of leukocytes on the endothelial surface during the early stages of inflammation. indexcopernicus.com Upon activation by stimuli like PMA, CD62-L is rapidly shed from the cell surface, a process that facilitates leukocyte migration into peripheral tissues. indexcopernicus.com Studies have shown that PMA induces rapid shedding of L-selectin from T cells and that this process is mediated by metalloproteases. nih.govaai.org The shedding of L-selectin can be induced by various cytokines and is a critical step in activating neutrophils in the inflammatory cascade. physiology.org

Concurrently with the shedding of CD62-L, PMA stimulation leads to an increase in the surface expression of CD11b. journalijbcrr.comresearchgate.net CD11b is a component of the β2-integrin adhesion molecule complex and is essential for firm adhesion of leukocytes to the endothelium. journalijbcrr.com In vitro studies on neutrophils and monocytes have consistently demonstrated a significant increase in CD11b expression following PMA treatment. nih.govjournalijbcrr.comnih.gov This upregulation of CD11b is associated with enhanced neutrophil adherence to cultured endothelial monolayers. nih.gov However, some research suggests that the increased surface expression of CD11b/CD18 is not an absolute requirement for stimulated neutrophil adherence to endothelium, indicating a more complex regulatory mechanism. nih.gov

Table 2: Effect of PMA on Leukocyte Adhesion Molecule Expression

| Cell Type | Adhesion Molecule | Effect of PMA Stimulation | Reference |

| Neutrophils | CD11b | Increased | nih.govjournalijbcrr.comresearchgate.net |

| CD62-L | Decreased | journalijbcrr.comresearchgate.net | |

| Monocytes | CD11b | Increased | journalijbcrr.comresearchgate.net |

| CD62-L | Decreased | journalijbcrr.comresearchgate.net | |

| T-Cells | L-selectin (CD62-L) | Shedding | nih.gov |

This table illustrates the consistent effects of PMA on the surface expression of key adhesion molecules on different leukocyte populations as documented in the cited research.

Neutrophil Extracellular Trap (NET) Formation

PMA is a widely used and potent inducer of Neutrophil Extracellular Trap (NET) formation, a unique form of neutrophil cell death termed NETosis. caymanchem.comdrugbank.com NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. researchgate.netnih.gov

The process of PMA-induced NETosis is a classic example of NOX-dependent NETosis. researchgate.net It begins with the activation of PKC by PMA, which in turn activates the NADPH oxidase complex to produce a burst of reactive oxygen species (ROS). frontiersin.orgresearchgate.net This ROS production is a critical upstream event that initiates a downstream signaling cascade involving the Raf-MEK-ERK pathway. mdpi.comnih.gov This cascade leads to the activation of enzymes such as myeloperoxidase (MPO) and neutrophil elastase (NE). mdpi.com NE translocates to the nucleus to cleave histones, while MPO, fueled by ROS, facilitates chromatin decondensation. mdpi.com Ultimately, the nuclear and plasma membranes rupture, releasing the NETs into the extracellular space. researchgate.net This form of NETosis is considered a type of suicidal cell death. nih.gov

T-Cell and B-Cell Activation and Functional Modulation

PMA plays a significant role in the activation and functional modulation of both T-cells and B-cells, often used in combination with other stimuli to mimic physiological activation signals. ebi.ac.uk In T-cells, PMA, by activating PKC, can bypass the need for T-cell receptor (TCR) engagement to a certain extent and stimulate low-level production of cytokines like Interleukin-2 (B1167480) (IL-2). sigmaaldrich.comsigmaaldrich.com The combination of PMA with a calcium ionophore like ionomycin (B1663694) is a standard method used in research to potently stimulate T-cell activation, proliferation, and the production of a wide range of cytokines for intracellular staining and analysis. wikipedia.orgebi.ac.uk

In the context of B-cells, PMA is utilized as a specific mitogen in cytogenetic testing for B-cell cancers such as chronic lymphocytic leukemia, where it stimulates B-cell division to allow for chromosomal analysis. wikipedia.orgebi.ac.uk Furthermore, research has shown that PMA can act as a potent enhancer of IL-21-induced differentiation of pre-activated B-cells into granzyme B-producing cells. ebi.ac.uk

Mechanisms of Tumor Promotion and Oncogenic Transformation

PMA is a classical tumor promoter, meaning it can promote the development of tumors following an initial exposure to a carcinogen (initiator) without being mutagenic itself. wikipedia.orgelifesciences.org Its role as a tumor promoter is intricately linked to its ability to activate PKC and induce chronic inflammation. elifesciences.orgnih.gov

PMA as a Tool in Experimental Carcinogenesis Models

Due to its potent tumor-promoting activity, PMA is a cornerstone tool in experimental carcinogenesis models, particularly in the two-stage model of skin carcinogenesis in rodents. caymanchem.com In this model, a sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the skin, followed by repeated applications of PMA. caymanchem.com This regimen leads to the development of papillomas. caymanchem.com

The mechanisms by which PMA promotes tumorigenesis are not fully understood but are known to involve the activation of PKC, which mimics the action of the endogenous second messenger diacylglycerol (DAG). elifesciences.orgnih.gov This activation can lead to altered gene expression, disturbances in signal transduction pathways, and the generation of a clastogenic factor that can induce chromosomal aberrations. ias.ac.innih.gov Recent studies suggest a novel connection between PMA's tumor-promoting activity and the Wnt/β-catenin signaling pathway, a major driver of cancer. elifesciences.orgnih.gov PMA has been shown to increase macropinocytosis, a process of fluid uptake by cells, which may facilitate Wnt/β-catenin signaling. elifesciences.orgnih.gov

Promotion of Malignant Cell Proliferation

Phorbol (B1677699) 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent activator of the protein kinase C (PKC) family of enzymes. ebi.ac.ukwikipedia.org As PKC isoforms are critical regulators of cellular signaling pathways, their activation by PMA can have profound, albeit complex and often contradictory, effects on the proliferation of malignant cells. tandfonline.comnih.gov The specific outcome of PMA treatment—whether it promotes proliferation or induces growth arrest—appears to be highly dependent on the cancer type, the specific cell line, and the experimental conditions, such as the duration of exposure and the cellular growth environment. nih.govaacrjournals.orgnih.gov

In certain cancer types, PMA has been shown to directly stimulate proliferation. For instance, in ovarian cancer cells, PMA treatment was found to increase the number of cells in the S-phase of the cell cycle, leading to enhanced proliferation. oup.com Similarly, in breast cancer cell line MDA-MB-231, short-term exposure (1-3 hours) to PMA induced proliferation. nih.gov

Conversely, in other contexts, PMA or PKC activation leads to an inhibition of cell growth. In non-small cell lung cancer (NSCLC) cells, PMA induces cell growth arrest. tandfonline.comnih.gov This anti-proliferative effect is mediated by the upregulation of the tumor suppressor Kruppel-like transcription factor 6 (KLF6). tandfonline.comnih.gov The induction of KLF6 by PMA subsequently increases the levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1 and p27KIP1, which halt the cell cycle. tandfonline.comnih.gov Likewise, in MCF-7 breast cancer cells, PMA treatment resulted in a lower proliferation rate. aacrjournals.org Longer exposure (24 hours) to PMA also had an inhibitory effect on the proliferation of MDA-MB-231 cells. nih.gov

A notable finding is the differential effect of PMA based on the cells' growth conditions. While PMA generally inhibits the growth of malignant melanoma cell lines in standard monolayer cultures, it was found to increase cell proliferation when these cells were grown as multicellular spheroids, a model for anchorage-independent growth. nih.gov This pro-proliferative effect in melanoma spheroids is associated with the protection of cells from a form of programmed cell death known as anoikis and is mediated by the MEK-independent activation of the ERK1/2 signaling pathway. nih.govosti.gov

The mechanism of action for PMA's effects on proliferation is primarily through the activation of PKC, which in turn triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. aacrjournals.orglicorbio.com Perturbations in these pathways are known to promote malignant characteristics such as increased cell survival and migration. licorbio.com

Table 1: Effect of Phorbol 12-myristate 13-acetate (PMA) on Proliferation in Different Cancer Cell Lines

| Cell Line | Cancer Type | Effect of PMA on Proliferation | Key Mechanistic Findings |

|---|---|---|---|

| Ovcar3 | Ovarian Cancer | Increased | Increased fraction of cells in S-phase. oup.com |

| MDA-MB-231 | Breast Cancer | Increased (short-term); Inhibited (long-term) | Time-dependent dual effects. nih.gov |

| H358 | Non-Small Cell Lung Cancer (NSCLC) | Inhibited (Growth Arrest) | Induction of KLF6, p21WAF1/CIP1, and p27KIP1. tandfonline.comnih.gov |

| MCF-7 | Breast Cancer | Decreased | Associated with induction of other malignant characteristics like motility. aacrjournals.org |

| Melanoma Cells | Malignant Melanoma | Inhibited (Monolayer); Increased (Spheroids) | Protection from anoikis; MEK-independent ERK1/2 activation in spheroids. nih.gov |

Association with Viral Reactivation (e.g., KSHV)

Phorbol 12-myristate 13-acetate is widely utilized in virology research as a chemical inducer to trigger the reactivation of latent viruses, most notably Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV8). ebi.ac.uknih.gov KSHV is an oncogenic virus linked to Kaposi's sarcoma, primary effusion lymphoma (PEL), and multicentric Castleman disease. mdpi.com The virus can exist in two states: a dormant latent phase and an active lytic phase. mdpi.com Reactivation from latency is a critical step for viral replication and the progression of KSHV-associated diseases. nih.govplos.org

PMA treatment of latently infected cells, particularly PEL-derived cell lines like BCBL-1, effectively forces the virus to switch from the latent to the lytic cycle. ebi.ac.uknih.gov This process is initiated through the activation of protein kinase C (PKC) and subsequent downstream signaling pathways. nih.govnih.gov

The central molecular event in PMA-induced KSHV reactivation is the activation of the viral gene ORF50, which encodes the Replication and Transcriptional Activator (RTA). nih.govpnas.org RTA is the master lytic switch protein; it is both necessary and sufficient to initiate the entire lytic replication cascade. pnas.org The promoter region of the RTA gene is highly responsive to PMA. frontiersin.org

Key signaling pathways implicated in this process include several mitogen-activated protein kinase (MAPK) pathways. Research has demonstrated that the MEK/ERK, JNK, and p38 MAPK pathways are all required for efficient KSHV reactivation induced by PMA. ebi.ac.ukwikipedia.orgnih.gov Inhibiting these pathways reduces the production of infectious virions by blocking the expression of lytic genes, including RTA. nih.gov The activation of these MAPK pathways is considered both necessary and sufficient to activate the RTA promoter. nih.gov Interestingly, studies have shown that KSHV lytic cycle activation by PMA does not require new protein synthesis, indicating that ORF50 (RTA) behaves as a true immediate-early gene in response to this stimulus. nih.gov

Table 2: Key Molecular Events in PMA-Induced KSHV Reactivation

| Step | Molecular Component/Pathway | Role in Reactivation |

|---|---|---|

| 1. Initial Stimulus | Phorbol 12-myristate 13-acetate (PMA) | Exogenous chemical inducer. nih.gov |

| 2. Primary Cellular Target | Protein Kinase C (PKC) | PMA mimics diacylglycerol to activate PKC isoforms. ebi.ac.uknih.gov |

| 3. Signal Transduction | MEK/ERK, JNK, p38 MAPK Pathways | Relay the signal from PKC activation downstream. nih.gov |

| 4. Master Regulator Activation | Replication and Transcriptional Activator (RTA) | The key viral protein that initiates the lytic cycle; its promoter is activated by the MAPK pathways. ebi.ac.uknih.govpnas.org |

| 5. Lytic Cascade | Viral Lytic Genes | RTA activates the expression of other viral genes, leading to viral genome replication and production of new virions. nih.govplos.org |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Phorbol 12-myristate 13-acetate | 164971 |

| Diacylglycerol | 68443 |

| Bryostatin-1 | 5280787 |

| Thymeleatoxin | 72401 |

| Ionomycin | 6433291 |

| Rottlerin | 5101 |

| Sodium butyrate | 8786 |

| Trichostatin A | 444732 |

Advanced Methodologies and Research Models Employing Phorbol 12 Myristate 13 Acetate

In Vitro Cell Line Models for Investigating PMA Effects

A variety of established cell lines are utilized to study how PMA affects different types of cells in a controlled laboratory setting. These models are essential for dissecting the molecular pathways involved in cell differentiation, activation, and proliferation.

THP-1: This human monocytic leukemia cell line is a standard model for studying the differentiation of monocytes into macrophages. caltagmedsystems.co.ukplos.org Treatment with PMA causes these suspension cells to become adherent and take on the form and function of macrophage-like cells, including the expression of key surface markers like CD11b and CD14. caltagmedsystems.co.ukplos.org This process is invaluable for research into macrophage activation and their role in the immune system. caltagmedsystems.co.uk

Jurkat: The Jurkat cell line, derived from a human T-cell leukemia, is fundamental to the study of T-cell activation. sigmaaldrich.com PMA, often used with a calcium ionophore, can mimic the signaling that occurs when a T-cell is activated by an antigen, leading to the production of signaling molecules like Interleukin-2 (B1167480). sigmaaldrich.comnih.gov

SH-SY5Y: As a human neuroblastoma cell line, SH-SY5Y is a key tool in neurobiology. PMA can induce these cells to differentiate, forming neurites (projections from the cell body) and expressing neuronal markers. pnas.orgnih.govresearchgate.net This makes them a useful model for studying neuronal development and the impact of signaling pathways on nerve cells. pnas.orgnih.gov

HL-60: This human promyelocytic leukemia cell line has the ability to differentiate into several different cell types. PMA specifically drives HL-60 cells to become monocytes and macrophages, providing a valuable system for studying blood cell development and the changes that occur in leukemia. nih.govnih.govtandfonline.com

K562: The K562 cell line, established from a patient with chronic myelogenous leukemia, is notable for its ability to differentiate into various hematopoietic lineages. When treated with PMA, K562 cells are induced to differentiate towards a megakaryocytic lineage, which are the precursor cells to platelets. pjms.com.pkspandidos-publications.comnih.gov This makes them a useful model for studying platelet formation. pjms.com.pk

HaCaT: HaCaT cells are immortalized human keratinocytes, the primary cell type of the epidermis. They are a widely used model for skin research, including the study of skin cancer. PMA is a known tumor promoter and can be used on HaCaT cells to investigate the signaling pathways that lead to increased cell proliferation and the development of skin tumors. mdpi.comnih.govnih.gov

HMC-1: The HMC-1 cell line is a human mast cell line used in the study of allergic and inflammatory reactions. PMA can trigger these cells to release histamine (B1213489) and other inflammatory mediators, allowing researchers to investigate the mechanisms of mast cell degranulation.

NIH 3T3: This is a mouse embryonic fibroblast cell line that is widely used in cancer research. nih.govnih.gov PMA can promote the transformation of these cells, causing them to lose their normal growth controls and exhibit characteristics of cancer cells. nih.govnih.govportlandpress.com This makes them a valuable tool for studying the early stages of tumor development. nih.govnih.gov

| Cell Line | Cell Type | Primary Research Application with PMA |

| THP-1 | Human monocytic leukemia | Monocyte-to-macrophage differentiation. caltagmedsystems.co.ukplos.org |

| Jurkat | Human T-cell leukemia | T-cell activation and IL-2 production. sigmaaldrich.comnih.gov |

| SH-SY5Y | Human neuroblastoma | Neuronal differentiation. pnas.orgnih.govresearchgate.net |

| HL-60 | Human promyelocytic leukemia | Monocytic/macrophagic differentiation. nih.govnih.govtandfonline.com |

| K562 | Human erythroleukemia | Megakaryocytic differentiation. pjms.com.pkspandidos-publications.comnih.gov |

| HaCaT | Human keratinocyte | Skin carcinogenesis and inflammation. mdpi.comnih.govnih.gov |

| HMC-1 | Human mast cell | Mast cell degranulation. |

| NIH 3T3 | Mouse embryonic fibroblast | Cellular transformation and tumor promotion. nih.govnih.govportlandpress.com |

Ex Vivo and In Vivo Animal Models in PMA Research

To understand the effects of PMA in a whole organism, researchers turn to animal models. These in vivo and ex vivo studies are crucial for validating findings from cell culture and for understanding the complex interactions that occur in living tissues.

Developing Rodent Brain: The developing brain is highly sensitive to signaling molecules. Studies in rodent models have shown that PKC activity is critical for normal brain development. The use of PMA in these models helps to elucidate the role of PKC in processes like neuronal migration and the formation of synapses.

Mouse Skin Carcinogenesis: A classic in vivo model for studying cancer development is the two-stage mouse skin carcinogenesis model. pnas.orgspandidos-publications.com In this model, the skin is first treated with a low dose of a cancer-causing agent (an initiator), followed by repeated applications of PMA, which acts as a tumor promoter. pnas.orgspandidos-publications.com This leads to the growth of benign tumors, some of which can become malignant. pnas.orgoup.com This model has been essential for understanding the mechanisms of tumor promotion, including the roles of chronic inflammation and sustained PKC activation. pnas.orgoup.comnih.gov

Transcriptomic and Proteomic Profiling Approaches

To get a broader picture of the cellular changes induced by PMA, researchers use "omics" technologies to analyze changes in thousands of genes and proteins simultaneously.

Microarray Analysis and RNA Sequencing: These techniques allow for a comprehensive analysis of all the messenger RNA molecules in a cell, providing a snapshot of the genes that are active at a particular time. In THP-1 cells undergoing differentiation in response to PMA, these methods have revealed large-scale changes in gene expression, with the upregulation of genes involved in the immune response and inflammation. plos.org

Proteomic Signatures: Proteomics focuses on the large-scale study of proteins. Using techniques like mass spectrometry, researchers can identify and quantify changes in protein levels and modifications after PMA treatment. In HL-60 cells, for example, proteomic studies can map the dynamic changes in the cellular protein landscape as they differentiate, identifying key proteins that are downstream of PKC activation.

Analysis of Protein Phosphorylation and Signaling Dynamics

Since PMA's main target is PKC, a kinase that adds phosphate (B84403) groups to other proteins, studying protein phosphorylation is key to understanding its effects.